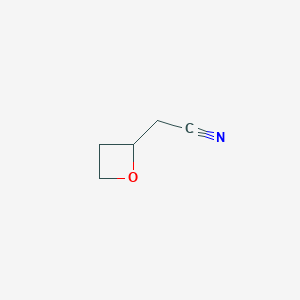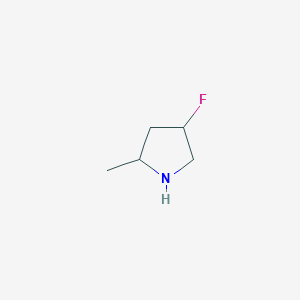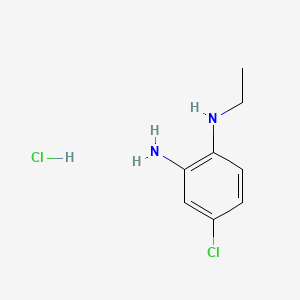
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom and an acetic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid typically involves the bromination of a thiadiazole precursor. One common method includes the reaction of 5-amino-1,2,4-thiadiazole with bromine in the presence of a suitable solvent to yield 5-bromo-1,2,4-thiadiazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学研究应用
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用机制
The mechanism of action of 2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .
相似化合物的比较
Similar Compounds
2-(5-Amino-1,2,4-thiadiazol-3-yl)acetic acid: Similar structure but with an amino group instead of a bromine atom.
2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetic acid: Contains a chlorine atom instead of bromine.
2-(5-Methyl-1,2,4-thiadiazol-3-yl)acetic acid: Features a methyl group in place of the bromine atom.
Uniqueness
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in the synthesis of brominated derivatives with potential biological activity .
属性
分子式 |
C4H3BrN2O2S |
|---|---|
分子量 |
223.05 g/mol |
IUPAC 名称 |
2-(5-bromo-1,2,4-thiadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H3BrN2O2S/c5-4-6-2(7-10-4)1-3(8)9/h1H2,(H,8,9) |
InChI 键 |
HOKLHFYXFCUMKA-UHFFFAOYSA-N |
规范 SMILES |
C(C1=NSC(=N1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















